molecular formula C12H13F3O2 B3347010 Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate CAS No. 1260876-11-6

Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate

Cat. No.: B3347010
CAS No.: 1260876-11-6
M. Wt: 246.22 g/mol
InChI Key: HTFMSCCNWUOXMD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O2. It is a derivative of propanoic acid, featuring a trifluoromethyl group attached to a phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-methyl-2-(2-(trifluoromethyl)phenyl)propanoic acid+methanolacid catalystMethyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate+water\text{2-methyl-2-(2-(trifluoromethyl)phenyl)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoic acid+methanolacid catalyst​Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoic acid

    Reduction: 2-methyl-2-(2-(trifluoromethyl)phenyl)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-(4-(trifluoromethyl)phenyl)propanoate
  • Methyl 2-methyl-2-(3-(trifluoromethyl)phenyl)propanoate
  • Methyl 2-methyl-2-(2-(difluoromethyl)phenyl)propanoate

Uniqueness

Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific positioning can influence the compound’s reactivity and interaction with other molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s chemical behavior and stability.

Properties

IUPAC Name

methyl 2-methyl-2-[2-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,10(16)17-3)8-6-4-5-7-9(8)12(13,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFMSCCNWUOXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857219
Record name Methyl 2-methyl-2-[2-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260876-11-6
Record name Methyl 2-methyl-2-[2-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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